molecular formula C14H15Cl2N5O B11021101 N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide

Cat. No.: B11021101
M. Wt: 340.2 g/mol
InChI Key: WKZXEGOAZXJLSO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a synthetic organic compound that belongs to the class of tetrazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Properties

Molecular Formula

C14H15Cl2N5O

Molecular Weight

340.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide

InChI

InChI=1S/C14H15Cl2N5O/c15-11-5-4-10(8-12(11)16)18-13(22)14(6-2-1-3-7-14)21-9-17-19-20-21/h4-5,8-9H,1-3,6-7H2,(H,18,22)

InChI Key

WKZXEGOAZXJLSO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C(=O)NC2=CC(=C(C=C2)Cl)Cl)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Coupling with Dichlorophenyl Group: The tetrazole derivative is then coupled with a 3,4-dichlorophenyl group using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Cyclohexanecarboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for treating various diseases.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets in the body. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dichlorophenyl)-1H-tetrazole-5-carboxamide
  • N-(3,4-dichlorophenyl)-1H-tetrazole-5-methanamine
  • N-(3,4-dichlorophenyl)-1H-tetrazole-5-thiol

Uniqueness

N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide moiety, which can enhance its binding affinity and selectivity for specific molecular targets. This structural feature distinguishes it from other similar compounds and may contribute to its unique biological activities.

Biological Activity

N-(3,4-dichlorophenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, summarizing key findings from various studies, including cytotoxicity, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H14_{14}Cl2_{2}N4_{4}O. The compound features a dichlorophenyl group and a tetrazole ring, which are known to influence its biological activity.

PropertyValue
Molecular Weight295.18 g/mol
Melting PointNot available
SolubilityNot specified

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant anticancer properties. For instance, tetrazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the presence of the tetrazole moiety enhances the cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) .

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigating the cytotoxic effects of related tetrazole compounds reported IC50_{50} values ranging from 0.74 to 10.0 μg/mL against several cancer cell lines. Specifically, compounds with a 3,4-dichlorophenyl substitution showed enhanced activity compared to their non-substituted counterparts .

The mechanism by which this compound exerts its effects may involve the inhibition of key signaling pathways associated with cell proliferation and survival. For example, some tetrazole derivatives have been shown to inhibit the ERK1/2 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the phenyl ring significantly affect the biological activity of tetrazole derivatives. The introduction of halogen atoms, such as chlorine or fluorine, has been correlated with increased potency against various cancer types .

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